(3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate
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Overview
Description
(3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate is a chemical compound with significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, selective fluorination, and the introduction of the benzyl and tert-butoxycarbonyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
(3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Trans-benzyl 3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate
- Trans-benzyl 3-(tert-butoxycarbonylamino)-4-phenylpyrrolidine-1-carboxylate
Uniqueness
(3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C18H25FN2O4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
benzyl 4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-11-21(10-9-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22) |
InChI Key |
MVHJFTQWJQHIAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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